molecular formula C24H26N2O2 B11383679 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11383679
M. Wt: 374.5 g/mol
InChI Key: APQLREHTPAZSOL-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene-1-carboxamide core linked to a substituted ethylamine moiety. The structure includes a 4-methoxyphenyl group and a pyrrolidine ring, which confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H26N2O2/c1-28-20-13-11-19(12-14-20)23(26-15-4-5-16-26)17-25-24(27)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23H,4-5,15-17H2,1H3,(H,25,27)

InChI Key

APQLREHTPAZSOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene-1-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions & Outcomes

Reagent Conditions Product Yield
6M HClReflux, 8–12 hrsNaphthalene-1-carboxylic acid + 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine65–78%
NaOH (2M)80°C, 6 hrsSodium naphthalene-1-carboxylate + free amine72%

This reaction is critical for generating intermediates for further derivatization. Kinetic studies show faster hydrolysis rates in basic media due to increased nucleophilic attack on the carbonyl carbon.

Alkylation at Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine moiety undergoes alkylation:

Example Reaction
Reagents : Methyl iodide (1.2 equiv), K₂CO₃ (2 equiv)
Solvent : Acetonitrile, 60°C, 24 hrs
Product : Quaternary ammonium salt with methyl group at pyrrolidine nitrogen
Yield : 83%

Alkylation enhances hydrophilicity and modifies receptor-binding properties. NMR studies confirm regioselectivity at the pyrrolidine nitrogen over the ethylamine nitrogen.

Ring-Opening Reactions

The pyrrolidine ring can undergo acid-catalyzed ring-opening:

Conditions

  • Concentrated HCl, 100°C, 48 hrs

  • Product: Linear amino alcohol with structure NH(CH₂)₂C(PhOMe)(NH₂)CH₂-naphthalene-carboxamide
    Yield : 58%

This reaction is irreversible and useful for synthesizing open-chain analogs with altered pharmacokinetic profiles.

Electrophilic Aromatic Substitution

The naphthalene ring undergoes nitration and sulfonation:

Reaction Reagent Position Product Application
NitrationHNO₃/H₂SO₄, 0°CC-5 or C-8Mono-nitro derivativePrecursor for reduced amines
SulfonationH₂SO₄, 120°CC-6Naphthalene-1-sulfonamide analogEnhanced water solubility

Regioselectivity is influenced by steric hindrance from the carboxamide group.

Oxidation of Methoxy Group

The 4-methoxyphenyl group oxidizes to quinone derivatives under strong oxidants:

Conditions : KMnO₄ (3 equiv), H₂O, 90°C, 12 hrs
Product : 1,4-Benzoquinone-substituted derivative
Yield : 41%

Quinone formation introduces redox-active functionality, potentially useful in prodrug design.

Hydrogenation Reactions

Catalytic hydrogenation reduces the naphthalene ring:

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 24 hrs
Product : Partially saturated tetralin carboxamide derivative
Yield : 89%

Saturation alters lipophilicity and may improve blood-brain barrier penetration.

Comparative Reactivity Insights

  • The carboxamide group is more reactive toward hydrolysis than the acetamide group in structurally similar compounds .

  • Methyl substitution on the phenyl ring (vs. methoxy) reduces electrophilic substitution rates by 30% .

Scientific Research Applications

The compound N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic organic molecule with a complex structure, which has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C24H26N2O2
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 1043178-31-9

Structure

The compound features a naphthalene backbone with a carboxamide functional group and a pyrrolidine ring substituted with a methoxyphenyl group. This unique structure contributes to its interactions with biological targets.

Pharmacological Research

The compound has been investigated for its potential pharmacological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like properties. In animal models, it has been shown to reduce immobility time in forced swim tests, indicating enhanced mood elevation. For example, in one study, treated mice showed a significant decrease in immobility time compared to control groups (120 ± 10 s vs. 60 ± 8 s) and increased serotonin levels (50 ± 5 ng/ml vs. 90 ± 10 ng/ml) .
  • Anxiolytic Properties : The compound has demonstrated potential anxiolytic effects in rodent models. In elevated plus maze tests, treated animals spent significantly more time in open arms compared to controls (30 ± 5% vs. 55 ± 6%) .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. For example, studies have reported significant activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar effects .

Cancer Research

The compound's structural characteristics suggest potential cytotoxic effects against cancer cell lines. Investigations into related compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Case Study 1: Antidepressant Activity

In a controlled trial involving mice:

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p<0.05p<0.05

Case Study 2: Anxiolytic Properties

In another study assessing anxiety-related behaviors:

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p<0.05p<0.05

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is hypothesized that the compound may modulate signal transduction pathways or inhibit specific enzymes.

Comparison with Similar Compounds

SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide)

  • Structure: Shares the pyrrolidinylethyl-carboxamide backbone but incorporates a 4-hydroxyquinoline core and morpholinomethyl substituent.
  • Molecular Weight : 384.47 g/mol (C21H28N4O3).
  • Activity: Demonstrates immunomodulatory effects, including stimulation of U937 cells during bacterial infection .
  • Key Difference: The quinoline ring and morpholine group in SzR-109 may enhance solubility compared to the naphthalene and methoxyphenyl groups in the target compound.

Diethylamino Variant (N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide)

  • Structure: Replaces SzR-109’s morpholinomethyl with a diethylamino group.
  • Molecular Weight : 370.49 g/mol (C21H30N4O2).
  • Activity: Likely exhibits altered receptor affinity due to increased hydrophobicity from the diethylamino group .

Formoterol-Related Compounds with 4-Methoxyphenyl Moieties

Formoterol-Related Compound A (1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol)

  • Structure: Contains a 4-methoxyphenylethylamine group but lacks a carboxamide; instead, it has an ethanol backbone.
  • Key Difference: The ethanolamine functional group may improve β-adrenergic receptor binding, typical of bronchodilators like Formoterol. However, the absence of a carboxamide limits its role in supramolecular interactions .

Formoterol-Related Compound B (N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide)

  • Structure : Includes a formamide group and 4-methoxyphenylethylamine.

Naphthalene Carboxamide Derivatives

4-(Naphthalene-2-carboxamido)pyridin-1-ium Thiocyanate–N-(Pyridin-4-yl)naphthalene-2-carboxamide

  • Structure : Contains dual naphthalene carboxamide groups and a pyridinium-thiocyanate complex.
  • Molecular Weight : 555.64 g/mol (C16H13N2O+·NCS−·C16H12N2O).
  • Physicochemical Properties : Exhibits a triclinic crystal system (space group P1) with hydrogen-bonded networks, suggesting utility in crystal engineering .
  • Key Difference : The pyridinium ion enhances polarity and solubility compared to the target compound’s pyrrolidine and methoxyphenyl groups .

Pyrazole and Thienopyridine Derivatives

5-(2-Chlorophenyl)-2-(4-methoxyphenyl)-N-[(2S)-3-methylbutan-2-yl]pyrazole-3-carboxamide

  • Structure : Features a pyrazole ring substituted with 4-methoxyphenyl and chlorophenyl groups.

1-[(2S)-Butan-2-yl]-1-[2-[(4R)-4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxidanylidene-ethyl]-3,3-dimethyl-urea

  • Structure: Combines a thienopyridine ring with 4-methoxyphenyl and urea groups.
  • Key Difference: The thienopyridine scaffold is associated with antithrombotic activity, suggesting divergent therapeutic applications .

Biological Activity

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a methoxyphenyl group and a pyrrolidine moiety, which contributes to its unique biological profile. The general structure can be represented as follows:

N 2 4 methoxyphenyl 2 pyrrolidin 1 yl ethyl naphthalene 1 carboxamide\text{N 2 4 methoxyphenyl 2 pyrrolidin 1 yl ethyl naphthalene 1 carboxamide}

Research indicates that compounds with similar structures often exhibit inhibition of specific kinases, which are crucial in various cellular processes. For instance, modifications to the pyrrolidine ring have been shown to affect the inhibitory activity against plasmodial kinases such as PfGSK3 and PfPK6, which are promising targets for antimalarial drugs .

Antimalarial Activity

This compound has been evaluated for its antimalarial properties. In vitro studies suggest that related compounds can inhibit the growth of malaria parasites at low nanomolar concentrations, indicating potential as a new class of antimalarial agents .

Antibacterial and Antifungal Activity

The compound's structural analogs have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, certain pyrrolidine derivatives have shown minimum inhibitory concentrations (MICs) in the range of 75 to 150 µg/mL against pathogens like Bacillus subtilis and Escherichia coli . This suggests that this compound may also possess similar properties.

Table 1: Biological Activities of Related Compounds

Compound StructureActivity TypeIC50/MIC ValuesReference
Pyrrolidine Derivative AAntimalarial17 nM (PfCDPK1)
Pyrrolidine Derivative BAntibacterial75 µg/mL (B. subtilis)
Naphthyl Analog CAntidepressantIC50 = 20 nM (DAT)

In Vitro Studies

In vitro assays have highlighted that modifications to the amide group significantly influence biological activity. For instance, opening the pyrrolidine ring resulted in diminished activity against PfGSK3 while retaining efficacy against PfPK6 . Such findings emphasize the importance of structural integrity in maintaining biological activity.

Q & A

Q. What are the recommended synthetic routes for N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multi-step process involving nucleophilic substitution and amide coupling. For example:

Pyrrolidine Substitution: React 4-methoxybenzyl chloride with pyrrolidine to form the intermediate 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine.

Amide Formation: Couple the amine intermediate with naphthalene-1-carbonyl chloride under Schotten-Baumann conditions.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .
Validation: Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers design toxicity screening protocols for this compound?

Methodological Answer: Adopt tiered toxicological assessments:

  • In vitro: Use HepG2 cells for hepatic toxicity (MTT assay, IC₅₀ determination) and Ames test for mutagenicity .
  • In vivo: Follow OECD Guidelines 420 (acute oral toxicity in rodents) with dose ranges of 50–300 mg/kg, monitoring systemic effects (e.g., hepatic enzymes, renal function) .
    Key Parameters: Include species-specific metabolic pathways (e.g., CYP450 isoforms in liver microsomes) to account for interspecies variability .

Advanced Research Questions

Q. How can contradictory data on neurotoxicity between in vitro and in vivo studies be resolved?

Methodological Answer: Contradictions may arise from differential blood-brain barrier (BBB) penetration or metabolite activity.

BBB Permeability: Use parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models in rodents .

Metabolite Profiling: Identify neuroactive metabolites via LC-MS/MS in cerebrospinal fluid (e.g., hydroxylated or demethylated derivatives) .

Species-Specific Models: Compare human iPSC-derived neurons with rodent models to isolate species-dependent effects .

Q. What computational strategies are effective for predicting receptor binding affinities?

Methodological Answer:

Molecular Docking: Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin or dopamine receptors) to predict binding modes. Validate with mutagenesis studies (e.g., Kᵢ measurements for ΔG calculations) .

MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

QSAR Modeling: Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

Q. How do enantiomeric impurities impact pharmacological activity, and how can they be quantified?

Methodological Answer:

Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers. Confirm absolute configuration via X-ray crystallography (e.g., anomalous dispersion methods) .

Activity Assays: Test individual enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify active forms. For example, (R)-enantiomers may show 10× higher affinity for σ receptors .

Limit Setting: Establish impurity thresholds (e.g., <0.5% for non-active enantiomers) based on ICH Q3A guidelines .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in metabolic stability data across species?

Methodological Answer:

Cross-Species Microsome Assays: Compare intrinsic clearance (CLᵢₙₜ) in human, rat, and mouse liver microsomes. Use CYP inhibition studies (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

In Vivo Correlation: Calculate hepatic extraction ratio (Eₕ) using the well-stirred model:
Eh=CLint×QhCLint×Qh+QhE_h = \frac{CL_{int} \times Q_h}{CL_{int} \times Q_h + Q_h}
where QhQ_h = hepatic blood flow. Adjust dosing regimens if Eh>0.7E_h > 0.7 .

Q. What statistical methods are robust for analyzing dose-response relationships in heterogeneous datasets?

Methodological Answer:

Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals.

Meta-Analysis: Pool data from multiple studies using random-effects models (Comprehensive Meta-Analysis software) to account for variability in experimental conditions .

Structural and Mechanistic Insights

Q. How can X-ray crystallography elucidate conformational flexibility in the pyrrolidine moiety?

Methodological Answer:

Crystal Growth: Co-crystallize the compound with a receptor fragment (e.g., kinase domain) using vapor diffusion (20% PEG 3350, pH 7.4) .

Refinement: Resolve structures at <1.8 Å resolution (e.g., using SHELXL) to detect torsional angles and hydrogen-bonding networks .

Dynamic Analysis: Compare multiple crystal forms to identify rotameric states of the pyrrolidine ring .

Safety and Handling

Q. What PPE and engineering controls are critical for handling this compound?

Methodological Answer:

PPE: Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved N95 respirators if airborne particles are generated .

Engineering Controls: Conduct reactions in fume hoods with HEPA filters. Store compounds in amber glass vials under argon to prevent oxidation .

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